2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with an indazole moiety, which is known for its diverse biological activities. The presence of chlorine and ethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting indazole is then subjected to chlorination and ethoxylation reactions to introduce the chlorine and ethoxy groups, respectively. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide: Lacks the ethoxy group, which may affect its biological activity.
4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide: Lacks the chlorine atoms, potentially altering its chemical properties.
2,5-dichloro-4-methoxy-N-(1H-indazol-6-yl)benzenesulfonamide: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity.
Uniqueness
The unique combination of chlorine and ethoxy groups in 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide contributes to its distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S/c1-2-23-14-6-12(17)15(7-11(14)16)24(21,22)20-10-4-3-9-8-18-19-13(9)5-10/h3-8,20H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTSTDOTBXJALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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